N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.12527733 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Activity
Compounds related to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide" have been studied for their potential anticonvulsant activities. Tripathi et al. (2013) explored the augmentation of GABAergic neurotransmission by novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, finding compounds that showed significant protection in seizure models and elevated γ-aminobutyric acid (GABA) levels in the brain. Such compounds interact with epilepsy molecular targets GABA(A) delta and GABA(A) alpha-1 receptors, indicating a potential anticonvulsant approach (Tripathi & Kumar, 2013).
Antimicrobial Activity
Another research avenue involves the synthesis and evaluation of compounds for antimicrobial activity. Mickevičienė et al. (2015) synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, demonstrating good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. This suggests potential applications in addressing bacterial infections (Mickevičienė et al., 2015).
Antioxidant Activity
Research has also extended to the evaluation of antioxidant activities. Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and their derivatives, finding excellent antioxidant activity using the DPPH method. This indicates their potential role in combating oxidative stress-related diseases (Barbuceanu et al., 2014).
Anti-Malarial Activity
Compounds within this chemical family have been evaluated for anti-malarial properties as well. Divatia et al. (2014) synthesized a series of derivatives and tested them for in vitro anti-malarial activity, with several compounds exhibiting good efficacy. This highlights the potential of such compounds in the development of new anti-malarial treatments (Divatia et al., 2014).
Anticancer Activity
Further studies have explored the anticancer potential of related compounds. El-Sawy et al. (2013) synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, showing significant in vitro cytotoxicity against human cancer cell lines. This research points towards the applicability of these compounds in cancer treatment (El-Sawy et al., 2013).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-methylphenoxy)propanoylamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12-5-3-4-6-15(12)26-13(2)18(23)21-22-19(27)20-14-7-8-16-17(11-14)25-10-9-24-16/h3-8,11,13H,9-10H2,1-2H3,(H,21,23)(H2,20,22,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXJVAMFDDETQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NNC(=S)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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